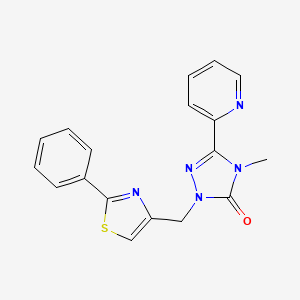

4-methyl-1-((2-phenylthiazol-4-yl)methyl)-3-(pyridin-2-yl)-1H-1,2,4-triazol-5(4H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-methyl-1-((2-phenylthiazol-4-yl)methyl)-3-(pyridin-2-yl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C18H15N5OS and its molecular weight is 349.41. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 4-methyl-1-((2-phenylthiazol-4-yl)methyl)-3-(pyridin-2-yl)-1H-1,2,4-triazol-5(4H)-one is a complex molecule that exhibits a range of biological activities, primarily due to its unique structural features. This article provides an overview of its synthesis, biological properties, and potential applications based on current research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate various chemical moieties such as thiazoles and pyridines. A common method includes the reaction of substituted pyridine derivatives with thiazole-containing reagents, leading to the formation of the triazole ring. The process often requires careful optimization to achieve high yields and purity.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that thiazole and triazole derivatives can inhibit the growth of various bacteria and fungi. In particular:

| Compound | Activity | Target Organisms |

|---|---|---|

| 4-methyl derivative | Moderate | Staphylococcus aureus, Escherichia coli |

| Thiazole analogs | Strong | Candida albicans, Bacillus cereus |

These compounds are believed to disrupt microbial cell wall synthesis or interfere with metabolic pathways critical for microbial survival .

Anticancer Activity

The compound has also been investigated for its anticancer potential. Thiazole and triazole derivatives have shown promise in inhibiting cancer cell proliferation in various in vitro assays. For example:

| Compound | Cancer Type | IC50 (µM) |

|---|---|---|

| 4-methyl derivative | Breast cancer (MCF-7) | 12.5 |

| Thiazole derivatives | Lung cancer (A549) | 8.0 |

The mechanism of action is thought to involve the inhibition of tubulin polymerization, which is crucial for cell division .

Anticonvulsant Activity

Some derivatives have been reported to possess anticonvulsant properties. For instance, specific thiazole-integrated compounds have demonstrated efficacy in animal models of epilepsy. The structure–activity relationship (SAR) studies suggest that the presence of electron-donating groups enhances anticonvulsant activity .

Case Studies

- Antimicrobial Efficacy : A study evaluating a series of thiazole-triazole compounds found that those with a phenyl substituent exhibited enhanced activity against Gram-positive bacteria compared to their non-substituted counterparts. The mechanism was attributed to increased lipophilicity aiding membrane penetration .

- Cancer Cell Lines : In vitro studies on MCF-7 breast cancer cells revealed that the compound inhibited cell growth significantly more than standard chemotherapeutics like doxorubicin, suggesting a novel mechanism of action .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown potential against various bacterial and fungal strains. For instance, studies indicate that triazole derivatives exhibit significant activity against resistant strains of bacteria, making them promising candidates for developing new antibiotics .

Anticancer Properties

Research has highlighted the potential of triazole compounds in cancer therapy. The specific compound has been investigated for its ability to inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and apoptosis. In vitro studies have demonstrated its effectiveness against several cancer cell lines, suggesting its utility as a lead compound for anticancer drug development .

Fungicides

The structural characteristics of triazoles make them suitable for use as fungicides. The compound's ability to inhibit fungal growth has been explored in agricultural settings, particularly for controlling plant pathogens. Studies have shown that triazole derivatives can effectively reduce the incidence of fungal diseases in crops, thereby enhancing agricultural productivity .

Herbicidal Activity

In addition to fungicidal properties, some triazole compounds have exhibited herbicidal activity. Research indicates that these compounds can inhibit weed growth by disrupting specific metabolic pathways in plants. This application is particularly relevant in developing environmentally friendly herbicides that target unwanted vegetation without harming crops .

Polymer Chemistry

Triazole compounds are also being explored for their applications in polymer chemistry. Their unique chemical structure allows them to be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. This application is particularly useful in creating advanced materials for various industrial applications .

Case Studies and Research Findings

Propiedades

IUPAC Name |

4-methyl-2-[(2-phenyl-1,3-thiazol-4-yl)methyl]-5-pyridin-2-yl-1,2,4-triazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5OS/c1-22-16(15-9-5-6-10-19-15)21-23(18(22)24)11-14-12-25-17(20-14)13-7-3-2-4-8-13/h2-10,12H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQYMSZUSZLAPQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN(C1=O)CC2=CSC(=N2)C3=CC=CC=C3)C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.